molecular formula C13H11N3S B2881652 (2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine CAS No. 1204297-68-6

(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine

Cat. No. B2881652
CAS RN: 1204297-68-6
M. Wt: 241.31
InChI Key: VILNJLKDAUTDIG-UHFFFAOYSA-N
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Description

“(2-Methyl-4-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives involves several steps from commercially available substances . The process involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .


Molecular Structure Analysis

The molecular structure of thiazolo[5,4-b]pyridine derivatives is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure-activity relationships (SAR) study shows that the pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit for PI3Kα inhibitory potency .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[5,4-b]pyridine derivatives include the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[5,4-b]pyridine derivatives are characterized by IR (ATR) and NMR .

Scientific Research Applications

Quantum Chemical Analysis and Tautomeric Preferences

N-(Pyridin-2-yl)thiazol-2-amine, a related structure, demonstrates dynamic tautomerism and divalent N(I) character, showing a competition between the thiazole and pyridine groups for accommodating tautomeric hydrogen. This characteristic suggests its potential in electronic and structural analysis in molecular chemistry (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis and Structural Characterization

Research on derivatives of aminothiazoles, including those related to the given chemical structure, highlights the synthesis and structural characterization of polymorphs and derived compounds. These studies provide insights into the design of new materials and pharmaceuticals by exploring the structural properties of aminothiazoles (Böck et al., 2020).

Catalysis and Synthetic Applications

Studies involving mo- and w-n2 and co complexes with novel mixed P/N ligands, including thiazole groups, underline the importance of these compounds in catalysis and synthetic nitrogen fixation. Such research showcases the role of these structures in developing new catalytic processes and synthetic routes, potentially leading to advancements in material science and chemistry (Stephan et al., 2008).

Biological Studies and Histone Lysine Demethylase Inhibition

The discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of histone lysine demethylases (KDM) demonstrates the biological significance of these compounds. Such studies are crucial for understanding and treating diseases related to epigenetic modifications, providing a foundation for the development of new therapeutic agents (Bavetsias et al., 2016).

Antimicrobial Activities

Research on thiazoles and their fused derivatives with antimicrobial activities explores the potential of these compounds in combating bacterial and fungal infections. This highlights the applicability of such chemical structures in developing new antimicrobial agents, which is critical in the face of rising antibiotic resistance (Wardkhan et al., 2008).

Mechanism of Action

Thiazolo[5,4-b]pyridine derivatives show potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Future Directions

The future directions for the research on thiazolo[5,4-b]pyridine derivatives could involve further exploration of their biological activities and potential applications in medicine . More studies are needed to fully understand their mechanism of action and to optimize their synthesis process .

properties

IUPAC Name

2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-8-7-9(4-5-10(8)14)12-16-11-3-2-6-15-13(11)17-12/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILNJLKDAUTDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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